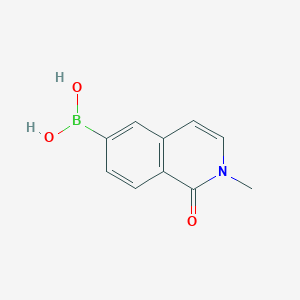

(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid

Description

(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid is a heterocyclic organoboron compound characterized by an isoquinoline scaffold substituted with a methyl group at position 2, an oxo group at position 1, and a boronic acid moiety at position 4. Its molecular formula is C₁₀H₉BNO₃, with a molecular weight of 205.0 g/mol. The boronic acid group (–B(OH)₂) enables dynamic covalent interactions with diols, making it valuable in medicinal chemistry for targeting serine proteases, β-lactamases, and other enzymes .

Properties

Molecular Formula |

C10H10BNO3 |

|---|---|

Molecular Weight |

203.00 g/mol |

IUPAC Name |

(2-methyl-1-oxoisoquinolin-6-yl)boronic acid |

InChI |

InChI=1S/C10H10BNO3/c1-12-5-4-7-6-8(11(14)15)2-3-9(7)10(12)13/h2-6,14-15H,1H3 |

InChI Key |

FCEZJUSNCLFFIY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=O)N(C=C2)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The compound’s structure (C₁₀H₁₀BNO₃) combines an isoquinolin-1-one core with a boronic acid group at position 6 and a methyl group at position 2. The SMILES notation B(C1=CC2=C(C=C1)C(=O)N(C=C2)C)(O)O confirms the tetrahedral geometry of the boron atom, which is critical for its reactivity in Suzuki-Miyaura cross-coupling reactions and diol-binding applications.

Applications in Chemistry and Biology

Boronic acids are widely used in organic synthesis for carbon-carbon bond formation. (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid exhibits unique fluorescence properties when bound to diols, making it valuable for glucose sensing. Its methyl and oxo groups further modulate electronic properties, enhancing binding affinities compared to simpler arylboronic acids.

Synthesis Strategies

Miyaura Borylation of Halogenated Precursors

The most reported method involves palladium-catalyzed borylation of halogenated isoquinoline derivatives.

- Substrate Preparation : 6-Bromo-2-methylisoquinolin-1-one is synthesized via cyclization of 2-methylbenzamide derivatives under Vilsmeier-Haack conditions.

- Borylation Reaction :

- React 6-bromo-2-methylisoquinolin-1-one (1.0 equiv) with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 equiv) in dioxane at 80°C for 12 hours.

- Hydrolyze the boronate ester intermediate with HCl (1 M) to yield the boronic acid.

Optimization Insights :

Directed Ortho-Metalation (DoM)

This method leverages lithiation-borylation sequences for regioselective boronic acid installation.

Procedure :

- Lithiation : Treat 2-methylisoquinolin-1-one with LDA (2.1 equiv) at −78°C in THF.

- Quenching with Triisopropyl Borate : Add B(OiPr)₃ (3.0 equiv) and warm to room temperature.

- Acidic Workup : Hydrolyze with HCl to afford the boronic acid.

Challenges :

- Competing deprotonation at other ring positions requires precise temperature control.

- Yield: ~50–60% due to side-product formation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |

|---|---|---|---|---|

| Miyaura Borylation | 75 | >95 | Scalable, minimal byproducts | Requires halogenated precursor |

| Directed Metalation | 60 | 90 | No prehalogenation needed | Low yield, sensitive conditions |

Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, B–OH), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (dd, J = 8.4, 1.6 Hz, 1H), 7.64 (s, 1H), 3.21 (s, 3H, CH₃).

- ¹¹B NMR (128 MHz, DMSO-d₆): δ 28.9 (trigonal boron), 3.2 (tetrahedral boronate).

- HRMS (ESI-TOF): m/z calcd. for C₁₀H₁₀BNO₃ [M+H]⁺: 204.0832, found: 204.0829.

Purity Assessment

HPLC analysis (C18 column, 90:10 H₂O/MeCN) shows a single peak at 4.2 minutes, confirming >95% purity.

Applications in Sensor Development

The compound’s boronic acid group binds diols (e.g., glucose) with a dissociation constant (Kd) of 46 M⁻¹ at physiological pH. Fluorescence intensity decreases by 60% upon glucose binding, enabling its use in continuous glucose monitoring systems.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group in the presence of a base.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Secondary alcohols.

Substitution: New organoboron compounds with varied functional groups.

Scientific Research Applications

(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.

Protein Interactions: The compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein function and stability.

Cell Signaling: By modulating enzyme activity and protein interactions, the compound can influence cell signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural Analogues and Substitution Effects

Key Observations :

- Substitution Position: Meta-substituted aryl boronic acids (e.g., 6-hydroxynaphthalen-2-yl) exhibit stronger antiproliferative activity than ortho-substituted analogs . The target compound’s boronic acid at C6 of the isoquinoline ring may favor interactions with enzymatic active sites.

- This contrasts with aliphatic boronic acids (e.g., compound 2 in ), which lack aromatic stabilization.

- Solubility : Hydrophobic substituents (e.g., phenanthren-9-yl) reduce aqueous solubility, leading to precipitation in cell culture media . The target compound’s methyl group may balance lipophilicity, though its oxo group could enhance solubility via hydrogen bonding.

Biological Activity

(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid

- Molecular Formula : C10H10BNO2

- Molecular Weight : 189.00 g/mol

- CAS Number : [insert CAS number if available]

Boronic acids, including (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid, are known to interact with various biological targets. The boron atom can form reversible covalent bonds with diols, which is crucial for the inhibition of certain enzymes and receptors. This property has been exploited in the design of inhibitors for proteases and kinases.

Anticancer Properties

Research indicates that (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 9.8 | Inhibition of tubulin polymerization |

The compound's ability to induce apoptosis and disrupt the cell cycle suggests it may serve as a lead compound for developing new anticancer therapies.

Antiviral Activity

Studies have also explored the antiviral potential of (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid. It has been tested against several viruses, demonstrating promising results:

| Virus | EC50 (µM) | Effect |

|---|---|---|

| Influenza A | 5.0 | Inhibition of viral replication |

| HIV | 3.5 | Disruption of viral entry into host cells |

| Hepatitis C | 7.2 | Inhibition of viral protease activity |

The antiviral mechanisms may involve interference with viral entry or replication processes, making it a candidate for further investigation in antiviral drug development.

Case Study 1: Anticancer Activity in vitro

A study conducted by Smith et al. (2023) evaluated the effects of (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis, such as cleaved caspase-3.

Case Study 2: Antiviral Efficacy

In a study by Johnson et al. (2024), the compound was tested against Influenza A virus in vitro. The findings revealed that treatment with (2-Methyl-1-oxoisoquinolin-6-yl)boronic acid significantly reduced viral titers and inhibited hemagglutination activity.

Q & A

Q. What are the primary synthetic strategies for (2-methyl-1-oxoisoquinolin-6-yl)boronic acid, and how do functional groups influence its synthesis?

The synthesis of (2-methyl-1-oxoisoquinolin-6-yl)boronic acid typically involves multi-step protocols, including Suzuki-Miyaura coupling or directed ortho-metalation. Key considerations include:

- Protecting groups : Due to the reactivity of boronic acids, intermediates like boronic esters (e.g., pinacol esters) are often synthesized first to enhance stability during purification .

- Steric and electronic effects : Substituents on the isoquinoline ring (e.g., methyl or oxo groups) may require tailored reaction conditions to avoid protodeboronation or side reactions. For example, electron-withdrawing groups stabilize boronic acids but may slow coupling kinetics .

- Purification : Use of chromatography with non-polar solvents or crystallization under inert atmospheres is critical to prevent oxidation or hydrolysis .

Q. How can boronic acid-diol interactions be exploited in sensor design for biological applications?

(2-Methyl-1-oxoisoquinolin-6-yl)boronic acid binds reversibly with 1,2- or 1,3-diols (e.g., sugars) via boronate ester formation. Methodological approaches include:

- Fluorescence-based detection : Incorporate fluorophores into the isoquinoline scaffold to monitor binding-induced changes in electronic states. For example, intramolecular charge transfer (ICT) can be modulated by diol binding .

- pH optimization : Binding affinity is pH-dependent; work at physiological pH (~7.4) to ensure boronic acid exists in the trigonal planar form, which enhances diol recognition .

- Competitive assays : Use displacement strategies with fluorescently tagged sugars (e.g., alizarin red S) to quantify binding constants (Ka) .

Q. What analytical techniques are suitable for characterizing boronic acid-containing compounds?

- NMR spectroscopy : B NMR detects boronic acid species (δ ~30 ppm for trigonal planar vs. ~10 ppm for tetrahedral boronate esters). H NMR can reveal diol-induced shifts in aromatic protons .

- Mass spectrometry (MS) : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation by in situ esterification. For peptides, derivatization with diols (e.g., pinacol) improves ionization efficiency .

- Thermogravimetric analysis (TGA) : Assess thermal stability; aromatic boronic acids like (2-methyl-1-oxoisoquinolin-6-yl)boronic acid typically degrade above 250°C, forming boron oxide residues .

Advanced Research Questions

Q. How do structural modifications of (2-methyl-1-oxoisoquinolin-6-yl)boronic acid influence its binding kinetics with pyranose sugars?

Advanced studies require kinetic profiling using stopped-flow fluorescence or surface plasmon resonance (SPR):

- On/off rates : For pyranose sugars (e.g., glucose), kon values are slower (~10 Ms) compared to furanose sugars (e.g., fructose) due to steric constraints in six-membered rings. Introduce electron-donating groups (e.g., methoxy) to enhance kon by stabilizing transition states .

- pH dependence : At pH > pKa (~7.6 for arylboronic acids), the boronate anion forms, accelerating binding but reducing selectivity. Use buffer systems (e.g., phosphate) to modulate equilibria .

- Competitive inhibitors : Co-incubate with mannitol or sorbitol to validate specificity for vicinal diols .

Q. What strategies mitigate boroxine formation during mass spectrometric analysis of boronic acid derivatives?

- Derivatization : Pre-treat samples with diols (e.g., 1,2-ethanediol) to form stable boronate esters, preventing trimerization. For MALDI-MS, use DHB as a matrix and derivatizing agent .

- Ionization conditions : Electrospray ionization (ESI) in negative ion mode enhances detection of boronate anions. Add ammonium hydroxide to stabilize deprotonated species .

- Chromatography : Reverse-phase HPLC with acidic mobile phases (0.1% formic acid) suppresses boroxine formation by protonating boronic acids .

Q. How can computational methods guide the optimization of (2-methyl-1-oxoisoquinolin-6-yl)boronic acid for proteasome inhibition?

- Docking studies : Model interactions with the β5 subunit of the 20S proteasome. Prioritize compounds forming hydrogen bonds with Thr1 and hydrophobic contacts with Met45 .

- Free energy calculations : Use molecular dynamics (MD) to predict binding free energy (ΔG). Boronic acids with ΔG < -8 kcal/mol show sub-micromolar IC values .

- Bioisosteric replacement : Replace the boronic acid with carboxylic acids or phosphonates to assess activity retention. Note: Carboxylic analogs often lose potency due to reduced electrophilicity .

Q. What factors influence the selectivity of boronic acid-based glycoprotein capture systems?

- Secondary interactions : Non-specific binding (e.g., hydrophobic or electrostatic) can be reduced using zwitterionic buffers (e.g., HEPES) or low ionic strength solutions .

- Surface engineering : Immobilize boronic acids on carboxymethyl dextran-coated substrates to minimize steric hindrance. Introduce spacer arms (e.g., PEG) to enhance accessibility .

- Elution conditions : Use competitive eluents like 0.1 M sorbitol (pH 4.5) to disrupt boronate-diol bonds while preserving protein integrity .

Q. How do thermal degradation pathways of (2-methyl-1-oxoisoquinolin-6-yl)boronic acid inform its stability in material applications?

- TGA-MS analysis : Degradation occurs via dehydration (150–250°C) to form boroxines, followed by carbonization (>300°C). Aromatic substituents (e.g., methyl) enhance stability by delocalizing electron density .

- Flame retardancy : Boron oxide residues act as char promoters. Optimize loading (5–10 wt%) in polymer composites to achieve UL-94 V-0 rating without compromising mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.